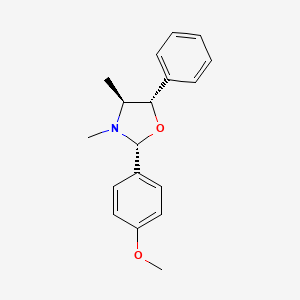
(2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine is a chiral oxazolidine derivative. This compound is characterized by its unique structure, which includes a 1,3-oxazolidine ring substituted with a methoxyphenyl group, a dimethyl group, and a phenyl group. The stereochemistry of the compound is defined by the (2R,4S,5S) configuration, which influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chiral amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to favor the formation of the desired oxazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
(2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the oxazolidine ring or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the oxazolidine or aromatic rings.
科学研究应用
(2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine involves its interaction with molecular targets through its chiral centers. The specific pathways and targets depend on the context of its use, such as in catalysis or biological systems. The compound’s stereochemistry plays a crucial role in determining its binding affinity and reactivity with various molecules.
相似化合物的比较
Similar Compounds
- (2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine can be compared with other oxazolidine derivatives, such as:
- (2R,4S,5S)-2-(4-hydroxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
- (2R,4S,5S)-2-(4-methylphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
658052-91-6 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
(2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C18H21NO2/c1-13-17(14-7-5-4-6-8-14)21-18(19(13)2)15-9-11-16(20-3)12-10-15/h4-13,17-18H,1-3H3/t13-,17+,18+/m0/s1 |
InChI 键 |
RNZDGSZNMWOYLM-MORSLUCNSA-N |
手性 SMILES |
C[C@H]1[C@@H](O[C@@H](N1C)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
规范 SMILES |
CC1C(OC(N1C)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



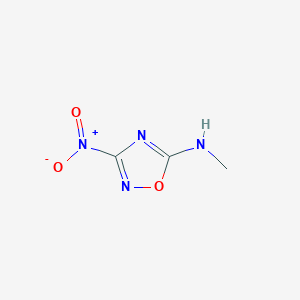
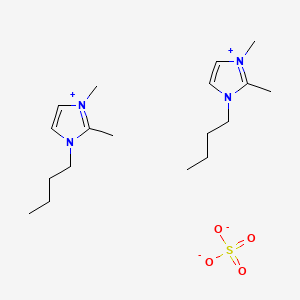
![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
![2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid](/img/structure/B12537322.png)
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)
![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)
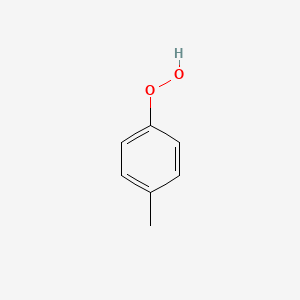
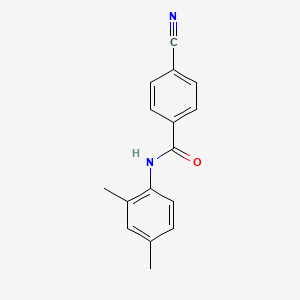
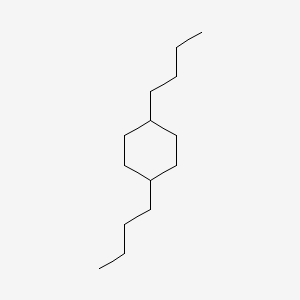
![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)
![Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-](/img/structure/B12537349.png)

